molecular formula C17H19N5O3 B2470983 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol CAS No. 1987207-69-1

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol

Cat. No.: B2470983
CAS No.: 1987207-69-1
M. Wt: 341.371
InChI Key: QJLFFYZXRFUMQK-UHFFFAOYSA-N
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Description

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Biological Activity

The compound 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a novel chemical entity with potential therapeutic applications. Its structural complexity includes a pyrazole moiety, a triazole ring, and an ethanol side chain, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N6O3\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{3}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole and triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.62 µg/mL
Pseudomonas aeruginosa15.62 µg/mL
Bacillus cereus7.81 µg/mL

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer cell lines. Notably, studies indicate that it exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-70.46
A54926
Hep-23.25

The IC50 values indicate that the compound has potent cytotoxic effects, particularly against the MCF-7 cell line, which is significant for breast cancer research. The underlying mechanism may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown promise in reducing inflammation markers in vitro and in vivo models.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, the administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. The compound's ability to bind to DNA and inhibit topoisomerase activity has also been reported, further elucidating its anticancer potential.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)17(24)14-9-21(20-18-14)10-15(23)13-6-4-5-7-16(13)25-3/h4-9,15,23H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLFFYZXRFUMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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